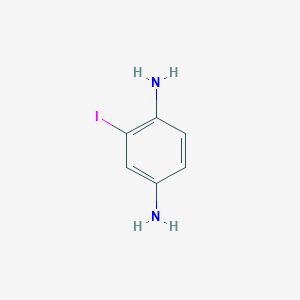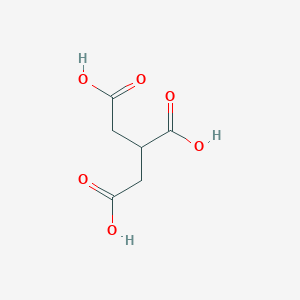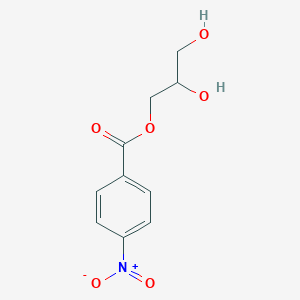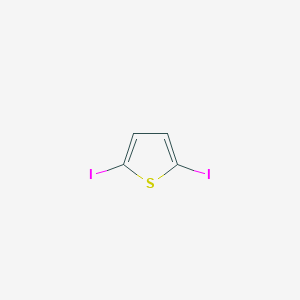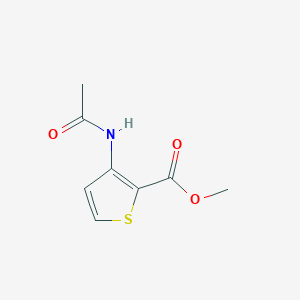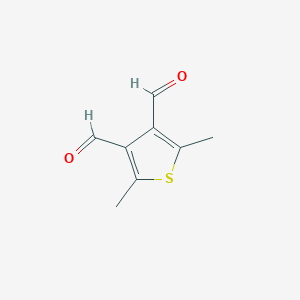
2,5-Dimethylthiophene-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylthiophene-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease, making it a potential candidate for the development of anti-viral agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,5-Dimethylthiophene-3,4-dicarbaldehyde are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Dimethylthiophene-3,4-dicarbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. This compound can be easily synthesized using various methods, and it is readily available from commercial suppliers. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2,5-Dimethylthiophene-3,4-dicarbaldehyde. One potential direction is the development of new anti-cancer agents based on this compound. Another potential direction is the development of new anti-viral agents based on this compound. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
In conclusion, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound with unique chemical properties and potential applications in various fields of scientific research. This compound can be easily synthesized using various methods and is readily available from commercial suppliers. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 2,5-Dimethylthiophene-3,4-dicarbaldehyde can be achieved through various methods, including oxidation of 2,5-dimethylthiophene-3,4-dimethanol, oxidation of 2,5-dimethylthiophene-3,4-dimethyl sulfide, and oxidation of 2,5-dimethylthiophene-3,4-dicarboxylic acid. The most common method involves the oxidation of 2,5-dimethylthiophene-3,4-dimethanol using a strong oxidizing agent, such as manganese dioxide, pyridinium chlorochromate, or chromium trioxide.
Applications De Recherche Scientifique
2,5-Dimethylthiophene-3,4-dicarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the field of agrochemicals, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is used as a precursor for the synthesis of various pesticides and herbicides. In material science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
Propriétés
Numéro CAS |
5368-72-9 |
|---|---|
Nom du produit |
2,5-Dimethylthiophene-3,4-dicarbaldehyde |
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
Clé InChI |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
SMILES canonique |
CC1=C(C(=C(S1)C)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



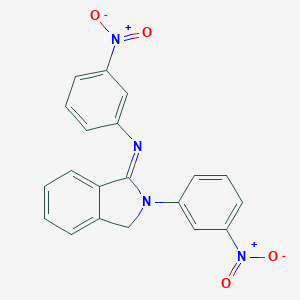
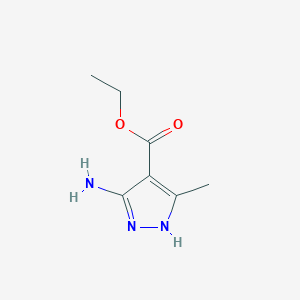
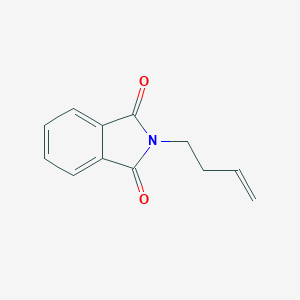
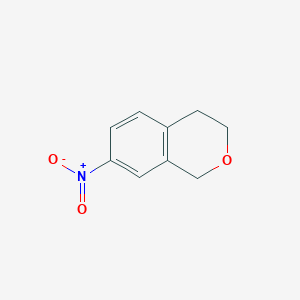
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
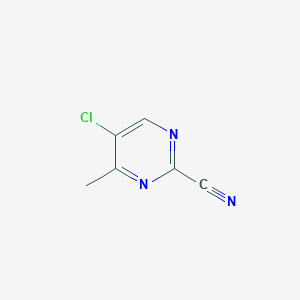
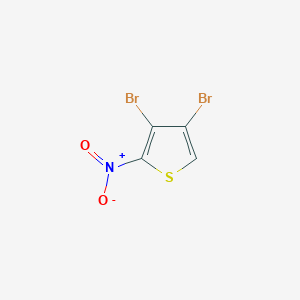
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
